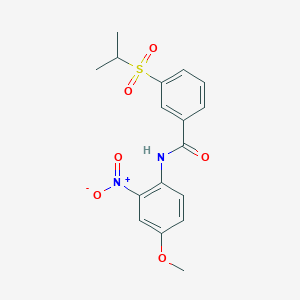

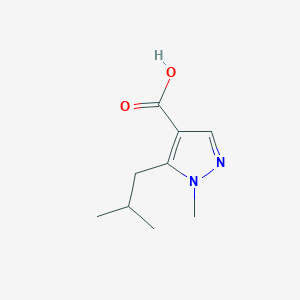

3-(isopropylsulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The nitro group could be reduced to an amine, the amide could undergo hydrolysis, and the methoxy group could participate in ether cleavage reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar amide and nitro groups could increase the compound’s solubility in polar solvents .Scientific Research Applications

Corrosion Inhibition

A study on N-Phenyl-benzamide derivatives, including compounds with methoxy and nitro substituents, demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic conditions. These derivatives exhibited high inhibition efficiencies, suggesting that compounds like "3-(isopropylsulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide" could also serve in corrosion protection applications (Mishra et al., 2018).

Drug Synthesis and Modification

Compounds with similar substituents have been used in the synthesis and modification of drugs. For example, 4-methoxybenzyl-4-nitrophenylcarbonate was utilized as a reagent for the N-protection of amidines, indicating that similar compounds could be valuable in the synthesis or modification of pharmacologically active molecules (Bailey et al., 1999).

Antimicrobial and Anti-inflammatory Properties

Research on benzamide derivatives has also highlighted their potential antimicrobial and anti-inflammatory properties. For instance, specific benzamido derivatives showed significant inhibition against inflammation and demonstrated analgesic effects in animal models (Okunrobo & Usifoh, 2006). This suggests that "3-(isopropylsulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide" could potentially have applications in developing new anti-inflammatory or antimicrobial agents.

Carbonic Anhydrase Inhibition

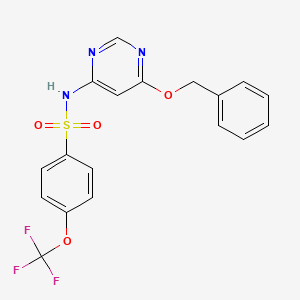

A study on acridine sulfonamide compounds derived from 4-amino-N-(4-sulfamoylphenyl)benzamide, related to the structural motifs of "3-(isopropylsulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide," demonstrated inhibitory activity against carbonic anhydrase isoforms. This points to potential applications in designing inhibitors for this enzyme, which is relevant in various therapeutic areas (Ulus et al., 2013).

Molecular Structure and Antioxidant Activity

The synthesis and characterization of novel compounds, exploring their structural and electronic properties, as well as their potential antioxidant activities, are significant research areas. Studies on similar benzamide derivatives, employing techniques like X-ray diffraction and DFT calculations, have revealed insights into molecular structures and potential antioxidant properties (Demir et al., 2015).

Safety and Hazards

properties

IUPAC Name |

N-(4-methoxy-2-nitrophenyl)-3-propan-2-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O6S/c1-11(2)26(23,24)14-6-4-5-12(9-14)17(20)18-15-8-7-13(25-3)10-16(15)19(21)22/h4-11H,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFWOMLFGFBYLFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

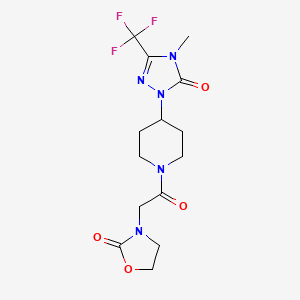

![2-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2709374.png)

![[1-(Hydroxymethyl)-2,4-dimethylcyclohex-3-en-1-yl]methanol](/img/structure/B2709376.png)

![Tert-butyl 9-benzyl-5-hydroxy-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B2709379.png)

![N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2709383.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-3-carboxamide](/img/structure/B2709386.png)

![4-bromo-1-[(2-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2709394.png)